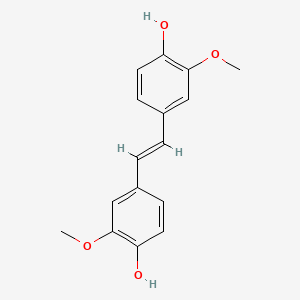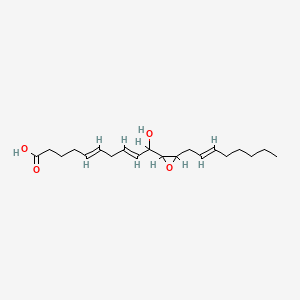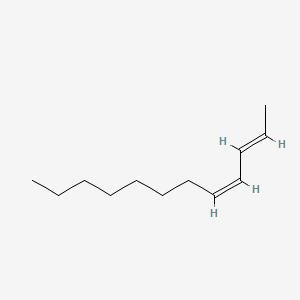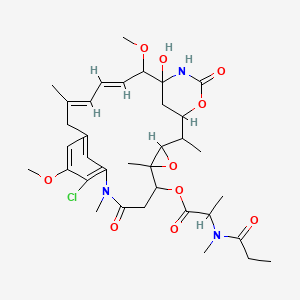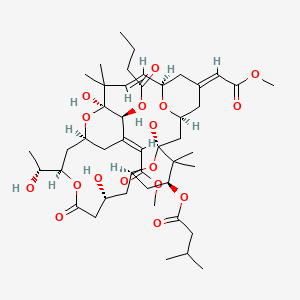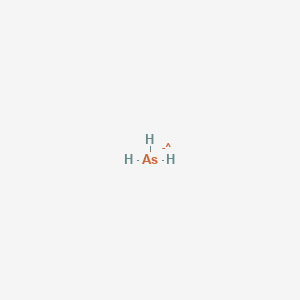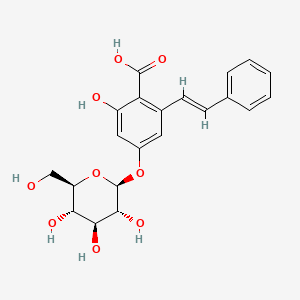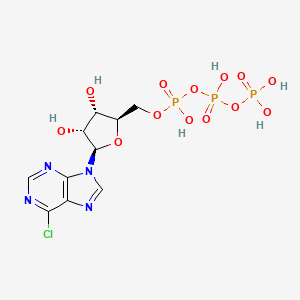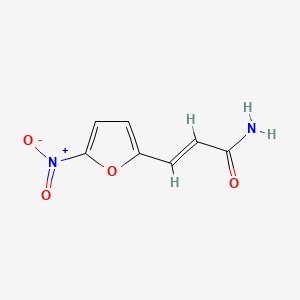
3-(5-Nitro-2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-nitro-2-furyl)acrylamide is a C-nitro compound, a member of furans, a member of acrylamides and a primary carboxamide.
Applications De Recherche Scientifique
Antibacterial Activity
3-(5-Nitro-2-furyl)acrylamide derivatives have shown notable antibacterial activity. For example, Saikachi and Suzuki (1958) synthesized several acrylamides, with N-(2-hydroxypropyl)-3-(5-nitro-2-furyl) acrylamide demonstrating strong antibacterial properties (Saikachi & Suzuki, 1958).
Carcinogenic and Toxicological Studies
Several studies have investigated the carcinogenic and toxic effects of this compound. Takayama and Kuwabara (1977) found that it induced mammary tumors in rats and squamous cell carcinoma in mice (Takayama & Kuwabara, 1977). Another study by Yokoro et al. (1977) confirmed its carcinogenicity in the forestomach of mice (Yokoro et al., 1977).
Metabolic and Biochemical Studies
Studies on the metabolism of 3-(5-Nitro-2-furyl)acrylamide include the work of Ou, Tatsumi, and Yoshimura (1977), who identified unique metabolites in rabbit urine after administering this compound (Ou, Tatsumi, & Yoshimura, 1977). Another significant study by Tatsumi, Kitamura, and Yoshimura (1976) explored the reduction of nitrofuran derivatives, providing insights into the chemical interactions and transformations of this compound (Tatsumi, Kitamura, & Yoshimura, 1976).
Chemical Synthesis and Analysis
Synthesis and analysis of 3-(5-Nitro-2-furyl)acrylamide and its derivatives have been a focus of various studies. Notable among these is the work by Kiryu and Iguchi (1967), who explored the polymorphism of this compound (Kiryu & Iguchi, 1967).
Propriétés
Numéro CAS |
710-25-8 |
|---|---|
Nom du produit |
3-(5-Nitro-2-furyl)acrylamide |
Formule moléculaire |
C7H6N2O4 |
Poids moléculaire |
182.13 g/mol |
Nom IUPAC |
(E)-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C7H6N2O4/c8-6(10)3-1-5-2-4-7(13-5)9(11)12/h1-4H,(H2,8,10)/b3-1+ |
Clé InChI |
IZFMIIGMIPRYKL-HNQUOIGGSA-N |
SMILES isomérique |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C(=O)N |
SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)N |
SMILES canonique |
C1=C(OC(=C1)[N+](=O)[O-])C=CC(=O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



